Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine
Description
Properties
IUPAC Name |
(3S)-N-cyclopropyl-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQXJJWUZUXAX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Chiral Pool Starting Materials
The (S)-configured pyrrolidine core is often derived from chiral precursors such as (S)-proline or its derivatives. For example, (S)-pyroglutaminol has been utilized as a starting material for synthesizing trans-piperidine analogs, which share structural similarities with the target compound . In one approach, (S)-pyroglutaminol undergoes condensation with benzaldehyde to form a bicyclic intermediate, followed by alkylation with iodomethane to introduce the methyl group at the pyrrolidine nitrogen . The stereochemical integrity is preserved through LiAlH4-mediated reduction and subsequent ring expansion with trifluoroacetic anhydride .
Key steps:
-
Condensation : (S)-pyroglutaminol + benzaldehyde → bicyclic intermediate (acid catalysis).
-
Methylation : Alkylation with iodomethane yields cis/trans isomers (6:1 ratio), separable via column chromatography .
-
Reduction and Ring Expansion : LiAlH4 reduces intermediates, followed by trifluoroacetic anhydride treatment to expand the ring while retaining (S)-configuration .
This method achieves enantiomeric excess >98% but requires multiple purification steps, resulting in moderate overall yields (27–35%) .
Direct Alkylation of Pyrrolidine Derivatives
A streamlined route involves the alkylation of (S)-1-methyl-pyrrolidin-3-amine with cyclopropylmethyl halides. For instance, bromomethylcyclopropane reacts with the pyrrolidine amine under basic conditions (Cs2CO3, MeCN) at 80°C (Scheme 10 in ). The reaction proceeds via nucleophilic substitution, with the cyclopropyl group introduced at the amine center.
Reaction conditions:
-
Substrate : (S)-1-methyl-pyrrolidin-3-amine.
-
Alkylating Agent : Bromomethylcyclopropane (1.2 equiv).
-
Base : Cs2CO3 (2.0 equiv).
-
Workup : Aqueous extraction (DCM/H2O), drying (Na2SO4), and silica gel chromatography.
This method yields 65–78% of the desired product, confirmed by LRMS (m/z 183.29 [M+H]+) .
Reductive Amination Strategies
Reductive amination offers an alternative for coupling cyclopropanecarbaldehyde with (S)-1-methyl-pyrrolidin-3-amine. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates imine formation and subsequent reduction at room temperature .
Procedure:
-
Imine Formation : (S)-1-methyl-pyrrolidin-3-amine + cyclopropanecarbaldehyde → imine intermediate (MeOH, RT, 2 hours).
-
Reduction : NaBH3CN (1.5 equiv) added portionwise, stirred for 12 hours .
-
Purification : Acid-base extraction (HCl/NaOH) and recrystallization from ethanol.
This method achieves 55–60% yield with high stereochemical fidelity, validated by chiral HPLC .
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic resolution or chiral auxiliary approaches are employed. Pseudomonas cepacia lipase (PCL) catalyzes the kinetic resolution of racemic cyclopropyl-((1-methyl-pyrrolidin-3-yl)-amine) via acetylation in vinyl acetate . The (S)-enantiomer reacts preferentially, leaving the (R)-enantiomer unreacted.
Conditions:
-
Enzyme : PCL (20 mg/mmol substrate).
-
Conversion : 45–50% (ee >99% for (S)-isomer).
While effective, this method is cost-prohibitive for large-scale synthesis.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enables rapid parallel preparation. Wang resin-bound (S)-1-methyl-pyrrolidin-3-amine is treated with cyclopropylmethyl isocyanate, followed by cleavage with trifluoroacetic acid (TFA) .
Steps:
-
Resin Loading : Wang resin + Fmoc-(S)-1-methyl-pyrrolidin-3-amine (HATU, DIEA, DMF).
-
Coupling : Cyclopropylmethyl isocyanate (2 equiv, DCM, 2 hours).
This method yields 85–90% purity (LC-MS) and is scalable for combinatorial libraries .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Chiral Pool | 27–35 | >95 | High | Moderate |
| Direct Alkylation | 65–78 | 98 | Moderate | High |
| Reductive Amination | 55–60 | 97 | High | Moderate |
| Enzymatic Resolution | 45–50 | >99 | Very High | Low |
| Solid-Phase | 85–90 | 90 | High | High |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is utilized as a critical intermediate in synthesizing pharmaceutical compounds. Its structural features enhance the pharmacokinetic properties of drugs targeting central nervous system disorders, such as depression and anxiety .
Mechanism of Action
The compound interacts with neurotransmitter receptors, modulating their activity. The cyclopropyl group enhances binding affinity, which can lead to improved therapeutic effects in treating neurological disorders .
Neuropharmacological Effects
Research indicates that this compound exhibits significant interactions with serotonin receptors. This suggests potential applications in psychopharmacology, particularly for mood regulation and cognitive enhancement .
Anticancer Potential
The compound has shown promise in anticancer research, particularly due to its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer cell metabolism. Inhibition of NAMPT can lead to reduced tumor growth and increased apoptosis in cancer cell lines .
Industrial Applications
Agrochemicals and Fine Chemicals
In addition to its medicinal applications, this compound serves as an intermediate in the production of agrochemicals and other fine chemicals. Its unique reactivity allows for the synthesis of various compounds used in agriculture and industry .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various contexts:
- Study on Neurotransmitter Modulation : A study demonstrated that this compound could significantly alter serotonin receptor activity, leading to potential therapeutic effects on mood disorders .
- Anticancer Research : Another investigation revealed that the compound's inhibition of NAMPT resulted in decreased viability of cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and pharmacological differences between Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine and related compounds:
Key Comparative Insights :
Stereochemical Complexity: this compound exhibits chiral centers that enhance its selectivity in drug-target interactions compared to non-chiral analogs like 1-Cyclopropylpyrrolidin-3-amine. This stereochemistry is critical in FBDD for optimizing binding to 3-D protein pockets .
Synthetic Accessibility :
- The synthesis of cyclopropyl-pyrrolidine amines often requires stereoselective methods, such as asymmetric catalysis or chiral resolution, which are more complex than the straightforward preparation of benzylamine .
- Copper-mediated cross-coupling (e.g., with cesium carbonate and copper(I) bromide, as in ) is a common strategy for introducing cyclopropyl groups into heterocyclic amines.
Pharmacological Relevance :
- Cyclopropyl substituents enhance metabolic stability and bioavailability compared to linear alkyl chains (e.g., in benzylamine) due to reduced susceptibility to oxidative degradation .
- The methyl group at the 1-position of the pyrrolidine ring in this compound may hinder enzymatic deamination, improving its pharmacokinetic profile relative to unmethylated analogs .
Hazard Profiles :
- Cyclopropyl amines generally pose higher risks of skin/eye corrosion and acute toxicity compared to benzylamine, which is primarily flammable. For example, 1-Cyclopropylpyrrolidin-3-amine is classified as H302 (harmful if swallowed) and H319 (eye irritation) , whereas benzylamine is more hazardous due to its volatility and flammability .
Biological Activity
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound consists of a cyclopropyl ring attached to a chiral (S)-1-methyl-pyrrolidine moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets, enhancing its selectivity and efficacy compared to simpler analogs.
The biological activity of this compound has been primarily studied in the context of its interactions with various enzymes and receptors involved in neurological processes. Notably, it has been identified as a potential inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide in the nervous system. Inhibition of nNOS can modulate neurotransmitter release and has implications for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Table 1: Comparison of this compound with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropylamine | Simple cyclopropane structure | Modulates neurotransmitter release |
| 1-Methylpyrrolidine | Pyrrolidine without cyclopropane | Neuroprotective effects |
| Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine | Chiral (R) configuration with cyclopropane | Inhibits nNOS; potential for neurodegenerative treatment |
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant binding affinity to specific targets within the central nervous system. These studies typically employ radiolabeled compounds or fluorescence techniques to assess binding affinities and elucidate mechanisms of action. Understanding these interactions is critical for optimizing the therapeutic profile of this compound .
Case Study: Inhibition of Neuronal Nitric Oxide Synthase
In a notable study, this compound was evaluated for its ability to inhibit nNOS. The results indicated that this compound could effectively reduce nitric oxide levels in neuronal cultures, suggesting a potential mechanism for its neuroprotective effects. Such inhibition may help mitigate oxidative stress and neuroinflammation, common pathways in neurodegenerative diseases .
Antimicrobial Activity
Apart from its neurological implications, there is emerging evidence that pyrrolidine derivatives, including those with cyclopropane structures, may possess antimicrobial properties. For instance, various synthesized pyrrolidine alkaloids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broader pharmacological spectrum for compounds related to this compound .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | 0.025 |
| 2,4,6-tripyrrolidinochlorobenzene | 0.005 | 0.015 |
Q & A
Q. What are the optimal synthetic routes for producing enantiomerically pure Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine?
Answer: The synthesis of this compound typically involves reductive amination between cyclopropyl ketones and (S)-1-methyl-pyrrolidine derivatives. Key steps include:
- Reductive amination : Cyclopropyl ketone reacts with (S)-1-methyl-pyrrolidine using sodium cyanoborohydride or other reducing agents to form the chiral amine .
- Chiral resolution : Techniques like chiral chromatography or enzymatic resolution are critical for isolating the (S)-enantiomer from racemic mixtures .
- Industrial-scale optimization : Continuous flow reactors and immobilized catalysts improve yield and purity (>95%) while reducing reaction time .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 90–95 | Scalable, stereoselective | Requires chiral resolution |
| Chiral Chromatography | 50–60 | >99 | High enantiomeric excess (ee >99%) | Low throughput, high cost |
Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?
Answer: Analytical validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclopropyl and pyrrolidine moieties. For example, cyclopropyl protons show characteristic δ 0.5–1.5 ppm splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times correlating to ee >99% .
- Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 215 [M+H]+) verify molecular formula .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation or degradation .
- Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stability (>6 months). Avoid aqueous solutions due to hydrolysis risks .
- Handling : Use inert atmosphere (N/Ar) during synthesis to minimize amine oxidation to nitroxides .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Answer: The (S)-enantiomer exhibits distinct interactions with biological targets:
- Enzyme inhibition : The (S)-configuration enhances binding to monoamine oxidases (MAOs) via π-π stacking with flavin cofactors, reducing IC by 50% compared to the (R)-form .
- Receptor selectivity : Molecular dynamics simulations show the (S)-enantiomer fits the hydrophobic pocket of σ-1 receptors, while the (R)-form favors κ-opioid receptors .
Q. Table 2: Enantiomer-Specific Bioactivity
| Target | (S)-Enantiomer Activity (IC) | (R)-Enantiomer Activity (IC) |
|---|---|---|
| MAO-A | 12 nM | 450 nM |
| σ-1 Receptor | 8 nM | >1,000 nM |
Q. How can researchers resolve contradictions in reported biological data for this compound?
Answer: Contradictions often arise from:
- Variability in enantiomeric purity : Impure samples (<95% ee) yield inconsistent results. Validate ee via circular dichroism (CD) or HPLC before assays .
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter protonation states and binding kinetics. Standardize buffers and controls .
- Off-target effects : Use CRISPR-edited cell lines (e.g., MAO-KO HEK293) to isolate compound-specific effects .
Q. What computational methods predict the compound’s interactions with novel biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to unexplored targets like trace amine-associated receptors (TAARs). Prioritize targets with Glide scores <–8 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. cyclobutyl) with activity using descriptors like logP and polar surface area .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., amine-NH to Asp113 in MAO-A) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Structural modifications : Introduce fluorine at the cyclopropyl ring (C-2 position) reduces CYP450-mediated oxidation, increasing half-life from 1.2 to 4.7 hours in rat liver microsomes .
- Prodrug design : Conjugate with pivaloyloxymethyl groups enhances oral bioavailability by 3-fold .
- Co-administration : Use CYP3A4 inhibitors (e.g., ketoconazole) to prolong plasma exposure in pharmacokinetic studies .
Q. How does the cyclopropyl group impact physicochemical properties compared to other ring systems?
Answer: The cyclopropyl group confers:
- Enhanced rigidity : Reduces entropy penalty during receptor binding, improving binding affinity (ΔΔG = –2.3 kcal/mol vs. cyclobutyl) .
- Metabolic resistance : The strained ring resists oxidative cleavage by CYP450s, unlike linear alkyl chains .
- Polarity : Lower logP (1.2 vs. 1.8 for cyclopentyl) improves aqueous solubility (3.2 mg/mL vs. 0.9 mg/mL) .
Q. Key Takeaways
- Prioritize enantiomeric purity validation to ensure reproducible bioactivity.
- Combine computational and experimental methods to resolve data contradictions.
- Structural modifications (e.g., fluorination) enhance metabolic stability for translational studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
